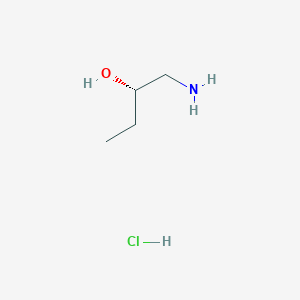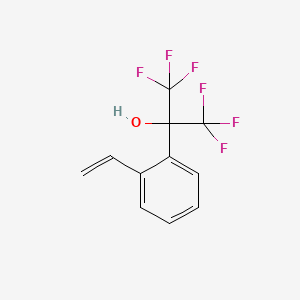
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms and a vinylphenyl group attached to a propan-2-ol backbone. Its high fluorine content imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexafluoroacetone and 2-vinylphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride to deprotonate the 2-vinylphenol, followed by the addition of hexafluoroacetone.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at low temperatures to prevent side reactions and degradation of the product.
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The vinyl group allows for substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and halogenating agents. Reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol finds applications in various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and reactivity.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of specialty polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Wirkmechanismus
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can modulate biochemical pathways by altering the conformation and activity of target proteins, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: While both compounds contain six fluorine atoms, this compound has an additional vinylphenyl group, enhancing its reactivity and applications.
Hexafluoroisopropanol: Similar in structure but lacks the vinylphenyl group, making it less versatile in certain chemical reactions.
Trifluoroethanol: Contains fewer fluorine atoms and lacks the vinylphenyl group, resulting in different chemical properties and applications.
Eigenschaften
Molekularformel |
C11H8F6O |
|---|---|
Molekulargewicht |
270.17 g/mol |
IUPAC-Name |
2-(2-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H8F6O/c1-2-7-5-3-4-6-8(7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 |
InChI-Schlüssel |
UROVEBJOEOKGHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


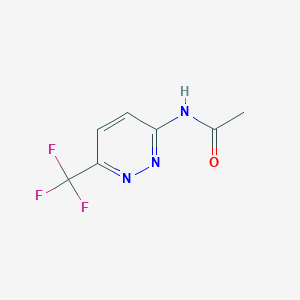
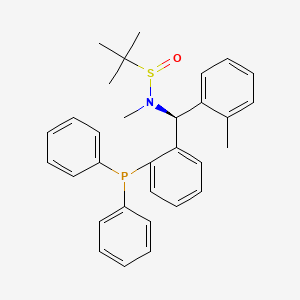



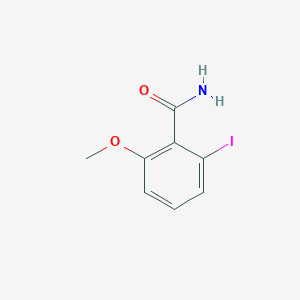
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
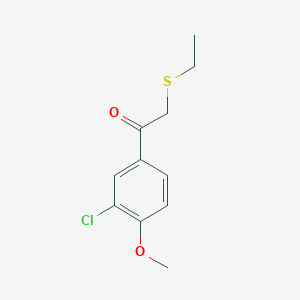


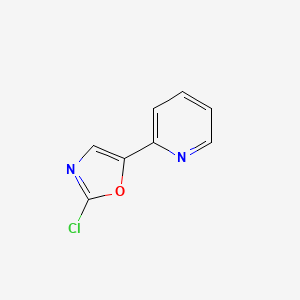
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
